molecular formula C8H8Br2ClNO5 B14300693 N-(2,4-dibromophenyl)acetamide;perchloric acid CAS No. 119628-65-8

N-(2,4-dibromophenyl)acetamide;perchloric acid

Cat. No.: B14300693
CAS No.: 119628-65-8
M. Wt: 393.41 g/mol
InChI Key: JPQHBNRNMFFKQZ-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.955 . . This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dibromophenyl)acetamide can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the same bromination reaction but with enhanced control over temperature, pressure, and reaction time to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(2,4-dibromophenyl)acetamide, while oxidation and reduction reactions can produce corresponding oxides or de-brominated compounds .

Scientific Research Applications

N-(2,4-dibromophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)acetamide
  • N-(4-bromophenyl)acetamide
  • N-(2,4-dichlorophenyl)acetamide

Uniqueness

N-(2,4-dibromophenyl)acetamide is unique due to the presence of two bromine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

119628-65-8

Molecular Formula

C8H8Br2ClNO5

Molecular Weight

393.41 g/mol

IUPAC Name

N-(2,4-dibromophenyl)acetamide;perchloric acid

InChI

InChI=1S/C8H7Br2NO.ClHO4/c1-5(12)11-8-3-2-6(9)4-7(8)10;2-1(3,4)5/h2-4H,1H3,(H,11,12);(H,2,3,4,5)

InChI Key

JPQHBNRNMFFKQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Br.OCl(=O)(=O)=O

Origin of Product

United States

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